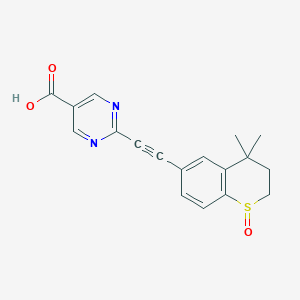

WYC-210

Beschreibung

BenchChem offers high-quality WYC-210 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about WYC-210 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-18(2)7-8-24(23)15-5-3-12(9-14(15)18)4-6-16-19-10-13(11-20-16)17(21)22/h3,5,9-11H,7-8H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENFGFHRYIOMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=N3)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BNC210: A Novel Mechanism of Action for the Treatment of Anxiety Disorders

An In-depth Technical Guide on the Core Pharmacology of BNC210

Executive Summary

Anxiety disorders represent a significant global health burden, with existing first-line pharmacological treatments often hampered by inconsistent efficacy, undesirable side effects such as sedation, and the potential for addiction. BNC210 is an investigational, first-in-class anxiolytic agent that presents a novel mechanistic approach to treating anxiety and stressor-related disorders. It acts as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and the neurobiological underpinnings of BNC210's anxiolytic effects, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Negative Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor

BNC210's primary molecular target is the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions critical for emotional regulation, such as the amygdala and hippocampus.[1][2]

Unlike competitive antagonists that block the agonist binding site, BNC210 is a negative allosteric modulator.[1] It binds to a distinct site on the α7 nAChR, inducing a conformational change that reduces the probability of the channel opening in response to the endogenous agonist, acetylcholine.[1] This modulation decreases the influx of cations, primarily Ca2+, through the channel. Evidence for this allosteric mechanism includes the fact that BNC210's inhibitory effects are not influenced by the concentration of acetylcholine and it is not displaced by the competitive α7 nAChR antagonist, alpha-bungarotoxin.[1]

Electrophysiological studies on cell lines stably expressing human or rat α7 nAChRs have demonstrated that BNC210 effectively inhibits agonist-induced currents with IC50 values in the micromolar range. Importantly, BNC210 does not exhibit agonist activity on its own and has shown high selectivity for the α7 nAChR, with no significant off-target activity at over 400 other receptors and ion channels screened.

Table 1: In Vitro Pharmacology of BNC210

| Parameter | Species | Cell Line | Agonists Tested | IC50 Range | Reference |

| Inhibition of α7 nAChR currents | Rat, Human | Stably transfected cell lines | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2 - 3 µM |

Signaling Pathways and Neurobiological Effects

The anxiolytic effects of BNC210 are believed to stem from its modulation of neural circuits that are hyperactive in anxiety disorders. The α7 nAChR is known to play a crucial role in regulating the excitability of these circuits.

Modulation of GABAergic Transmission in the Amygdala

A key hypothesis for BNC210's anxiolytic action involves the modulation of inhibitory GABAergic interneurons within the basolateral amygdala (BLA), a brain region central to fear and anxiety processing. α7 nAChRs are expressed on these interneurons and their activation typically enhances GABA release, which in turn inhibits the activity of principal neurons in the BLA. By negatively modulating the α7 nAChR, BNC210 is thought to dampen this cholinergic-driven feed-forward inhibition, ultimately leading to a reduction in the overall hyperexcitability of the amygdala network associated with anxiety states. This nuanced modulation helps to normalize amygdala function without causing widespread central nervous system depression, a common side effect of benzodiazepines.

Normalization of Fronto-Limbic Circuitry

In line with its effects on the amygdala, BNC210 has been shown to modulate the broader anxiety-related fronto-limbic circuitry. In a clinical study involving patients with Generalized Anxiety Disorder (GAD), BNC210 not only reduced amygdala hyperactivity in response to fearful faces but also decreased the functional connectivity between the amygdala and the anterior cingulate cortex. This circuit is implicated in the regulation of anxious responses to aversive stimuli, and its normalization is a key target for anxiolytic therapies.

Preclinical Evidence of Anxiolytic Efficacy

BNC210 has demonstrated a robust anxiolytic profile in a variety of well-validated rodent models of anxiety. A key feature of its preclinical profile is the absence of sedative effects, memory impairment, or motor coordination deficits, which are common liabilities of benzodiazepines.

Table 2: Summary of Key Preclinical Findings for BNC210

| Animal Model | Species | Doses Tested (p.o.) | Key Findings | Reference |

| Light-Dark Box | Mouse | 0.1 - 10 mg/kg | Increased time spent in the light compartment, indicating anxiolytic-like effects, without affecting locomotor activity. | |

| Elevated Plus Maze | Rat | 0.1 - 5 mg/kg | Increased time spent in and entries into the open arms, consistent with anxiolytic activity. | |

| Marble Burying | Mouse | 1 - 30 mg/kg | Dose-dependently reduced the number of marbles buried, an anti-obsessional/anxiolytic-like effect. | |

| Stress-Induced Hyperthermia | Mouse | 1 - 10 mg/kg | Attenuated the stress-induced rise in body temperature. | |

| Drug-Induced Anxiety (CCK-4 Challenge) | Rat | 1 - 10 mg/kg | Reversed the anxiogenic effects of cholecystokinin-tetrapeptide (CCK-4). |

Experimental Protocol: Rat Elevated Plus Maze

The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.

-

Acclimation: Rats are habituated to the testing room for at least 60 minutes prior to the experiment to minimize novelty-induced stress.

-

Drug Administration: BNC210 or vehicle is administered orally (p.o.) via gavage 60 minutes before testing.

-

Testing Procedure: Each rat is placed in the center of the maze, facing an open arm. The animal is then allowed to freely explore the maze for a 5-minute period.

-

Data Acquisition: The session is recorded by an overhead video camera, and an automated tracking system is used to score various behavioral parameters.

-

Primary Endpoints:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group. Anxiolytic activity is inferred from a significant increase in the time spent and/or entries into the open arms without a significant change in total arm entries.

Clinical Evidence in Anxiety Disorders

BNC210 has been evaluated in several clinical trials across different anxiety-related conditions, providing evidence of its anxiolytic potential in humans. A key advantage highlighted in these studies is its favorable safety and tolerability profile, notably the lack of sedation and cognitive impairment associated with current anxiolytics.

Table 3: Summary of Key Clinical Trial Results for BNC210

| Study Phase | Disorder | N | Doses | Key Findings & Endpoints | p-value | Reference |

| Phase IIa | Generalized Anxiety Disorder (GAD) | 24 | 300 mg, 2000 mg | Reduced amygdala activation to fearful faces (fMRI). Reduced threat avoidance behavior (JORT). | p<0.05 (300 mg) | |

| Phase I | CCK-4 Induced Panic (Healthy Volunteers) | 59 | 2000 mg | Significantly reduced the total number and intensity of panic symptoms on the Panic Symptom Scale (PSS). Reduced ACTH levels. | p=0.048 (Number), p=0.041 (Intensity) | |

| Phase II (PREVAIL) | Social Anxiety Disorder (SAD) | 151 | 225 mg, 675 mg | Post-hoc analysis showed a significant reduction in anxiety during a public speaking challenge (SUDS). | p=0.044 (post-hoc) | |

| Phase IIb (ATTUNE) | Post-Traumatic Stress Disorder (PTSD) | 212 | Twice daily | Met primary endpoint with a significant reduction in total PTSD symptom severity. | p=0.048 |

SUDS: Subjective Units of Distress Scale; JORT: Joystick Operated Runway Task; PSS: Panic Symptom Scale; ACTH: Adrenocorticotropic Hormone.

Experimental Protocol: fMRI Study in Generalized Anxiety Disorder

This study employed a randomized, double-blind, placebo-controlled, 4-way crossover design to assess the effects of BNC210 on neural circuits relevant to anxiety.

-

Participants: 24 patients with a primary diagnosis of GAD, currently not receiving pharmacotherapy.

-

Interventions: Each participant received a single oral dose of BNC210 (300 mg), BNC210 (2000 mg), lorazepam (1.5 mg, as a positive control), and placebo on four separate occasions.

-

fMRI Task (Emotional Faces Task): While in the MRI scanner, participants were presented with images of faces displaying fearful or neutral expressions. They were instructed to perform a gender discrimination task to ensure engagement with the stimuli without explicitly directing attention to the emotional content.

-

Image Acquisition:

-

Scanner: 3T Siemens Trio Scanner.

-

Functional Images: Gradient echo T2*-weighted echoplanar imaging (EPI).

-

Repetition Time (TR): 1500 ms.

-

Echo Time (TE): 30 ms.

-

Voxel Size: Typically in the range of 3x3x3 mm.

-

-

Data Preprocessing: Standard preprocessing steps were applied using statistical parametric mapping (SPM) software, including realignment to correct for head motion, normalization to a standard brain template (MNI), and spatial smoothing.

-

Statistical Analysis: A general linear model (GLM) was used to analyze the data. The primary contrast of interest was the blood-oxygen-level-dependent (BOLD) signal difference between the fearful faces condition and the neutral faces condition within a predefined region of interest (the amygdala).

Conclusion

BNC210 represents a significant advancement in the development of anxiolytic therapies. Its novel mechanism of action as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor provides a targeted approach to normalizing hyperactivity in key anxiety-related neural circuits without the sedative and addictive properties of current treatments. Preclinical studies have consistently demonstrated its anxiolytic efficacy and favorable safety profile. Clinical trials have provided evidence of target engagement in the human brain, showing that BNC210 can reduce amygdala hyperactivity and modulate fronto-limbic connectivity, which translates to reductions in anxiety symptoms in various clinical populations. The data gathered to date strongly support the continued development of BNC210 as a promising, non-sedating, fast-acting treatment for a range of anxiety and stressor-related disorders.

References

An In-depth Technical Guide to α7 Nicotinic Acetylcholine Receptor Negative Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel with high calcium permeability, is a critical modulator of synaptic transmission and neuronal signaling. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain inflammatory conditions. While agonists and positive allosteric modulators (PAMs) have been the primary focus of therapeutic development, negative allosteric modulators (NAMs) of the α7 nAChR are emerging as valuable pharmacological tools and potential therapeutic agents in their own right. This guide provides a comprehensive technical overview of α7 nAChR NAMs, detailing their pharmacological properties, the experimental protocols for their characterization, and the signaling pathways they influence.

The α7 Nicotinic Acetylcholine Receptor: A Primer

The α7 nAChR is a homopentameric ion channel composed of five identical α7 subunits. Activation of the receptor by agonists such as acetylcholine leads to a rapid influx of cations, most notably Ca2+, which in turn triggers a cascade of downstream signaling events.[1] This calcium influx is pivotal in modulating neurotransmitter release, neuronal excitability, and gene expression. The receptor is characterized by its rapid activation and desensitization kinetics.[2]

Negative Allosteric Modulators (NAMs) of the α7 nAChR

NAMs are ligands that bind to an allosteric site on the receptor, a site topographically distinct from the orthosteric agonist binding site. This binding event induces a conformational change in the receptor that reduces the probability of the channel opening in response to an agonist.[2][3] Unlike competitive antagonists that directly block the agonist binding site, NAMs modulate the receptor's response to its natural ligand.

Quantitative Pharmacological Data of Selected α7 nAChR NAMs

The following table summarizes the in vitro pharmacological data for several well-characterized α7 nAChR NAMs. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a NAM required to inhibit 50% of the maximal agonist-induced response.

| Compound | Agonist Used (Concentration) | Cell System | Assay Type | IC50 | Reference(s) |

| Dehydronorketamine | Acetylcholine | Cells expressing human α7 nAChR | Patch-clamp | 55 ± 6 nM | [4] |

| Memantine | Choline (10 mM) | Cultured rat hippocampal neurons | Whole-cell current recording | 0.34 µM | |

| Nicotine | Xenopus oocytes expressing α7 nAChR | Two-electrode voltage clamp | 6.00 µM | ||

| Kynurenic Acid | Acetylcholine | Cultured rat hippocampal neurons | Patch-clamp | ~7 µM | |

| Galantamine | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | >10 µM (inhibitory at high concentrations) | |

| Compound 7 | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 11.9 µM | |

| Compound 7i | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 3.7 µM | |

| Compound 8 | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 18.9 µM | |

| Fragment 4 | Acetylcholine (200 µM) | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | Not explicitly stated, but identified as a NAM | |

| Fragment CU2017 | Acetylcholine (200 µM) | Xenopus oocytes expressing human α7 nAChR | Two-electrode voltage clamp | 26.7 ± 1.6 µM |

Signaling Pathways Modulated by α7 nAChR NAMs

Activation of the α7 nAChR initiates several intracellular signaling cascades critical for cellular function. By inhibiting the agonist-induced activation of the receptor, NAMs effectively suppress these downstream pathways.

The JAK2-STAT3 Pathway

Agonist binding to the α7 nAChR can lead to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in inflammation and cell survival. α7 nAChR NAMs, by preventing receptor activation, would be expected to inhibit the JAK2-STAT3 signaling cascade.

The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade activated by α7 nAChR stimulation. This pathway is central to promoting cell survival and proliferation. Upon receptor activation and subsequent Ca2+ influx, PI3K is activated, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to exert its anti-apoptotic effects. α7 nAChR NAMs would block the initiation of this pro-survival pathway.

Experimental Protocols for the Characterization of α7 nAChR NAMs

The identification and characterization of α7 nAChR NAMs involve a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

Experimental Workflow for α7 nAChR NAM Discovery and Characterization

The following diagram illustrates a typical workflow for the discovery and preclinical characterization of α7 nAChR NAMs.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing the functional effects of NAMs on α7 nAChRs expressed in a heterologous system.

Objective: To measure the inhibitory effect of a test compound on agonist-evoked currents mediated by α7 nAChRs.

Materials:

-

Xenopus laevis oocytes

-

Human α7 nAChR cRNA

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Micromanipulators and microelectrodes

-

Perfusion system

-

Recording solution (e.g., ND96)

-

Agonist solution (e.g., acetylcholine in recording solution)

-

Test compound solutions (dissolved in recording solution)

Protocol:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject each with human α7 nAChR cRNA. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill with 3 M KCl. The resistance of the electrodes should be between 0.5 and 5 MΩ.

-

Oocyte Impalement and Clamping: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential of -70 mV.

-

Agonist Application and Control Response: Apply a sub-maximal concentration of acetylcholine (e.g., EC20) to elicit a control inward current. Wash the oocyte with recording solution until the current returns to baseline.

-

NAM Application and Inhibition Measurement: Pre-apply the test compound (NAM) for a defined period (e.g., 1-2 minutes) followed by co-application of the NAM with the same concentration of acetylcholine used for the control response.

-

Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the NAM. Calculate the percentage of inhibition caused by the NAM. Generate concentration-response curves by testing a range of NAM concentrations and calculate the IC50 value.

Radioligand Binding Assay

This assay is used to determine if a NAM binds to the orthosteric site or an allosteric site by assessing its ability to displace a radiolabeled ligand that binds to a known site.

Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR and to investigate its binding site.

Materials:

-

Cell membranes expressing α7 nAChRs (from transfected cell lines or brain tissue)

-

Radioligand (e.g., [³H]-methyllycaconitine ([³H]-MLA) for the orthosteric site)

-

Test compound (NAM)

-

Non-specific binding control (e.g., a high concentration of an unlabeled orthosteric ligand like nicotine)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Membrane Preparation: Homogenize cells or tissue expressing α7 nAChRs in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of the non-specific binding control) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and calculate the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation. A lack of displacement of an orthosteric radioligand by a functionally characterized NAM provides evidence for an allosteric binding site.

Conclusion and Future Directions

Negative allosteric modulators of the α7 nAChR represent a promising class of compounds with significant potential for both basic research and therapeutic applications. Their ability to fine-tune receptor activity offers a more nuanced approach to modulating cholinergic signaling compared to traditional antagonists. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. Future work should focus on the discovery of more potent and selective NAMs, a deeper elucidation of their in vivo effects, and exploration of their therapeutic potential in a wider range of disease models.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]

- 4. Frontiers | Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption [frontiersin.org]

BNC210: A Comprehensive Pharmacological and Toxicological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BNC210 is a novel, orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). It is currently under investigation as a potential therapeutic for anxiety and stressor-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD). This document provides a detailed overview of the pharmacology, mechanism of action, pharmacokinetics, and toxicology of BNC210, based on currently available preclinical and clinical data. The information is intended to serve as a technical resource for researchers, scientists, and professionals involved in the drug development process.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions globally, and there is a significant unmet medical need for novel anxiolytics with improved efficacy and tolerability profiles compared to existing treatments, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). BNC210 represents a promising therapeutic candidate with a distinct mechanism of action that differentiates it from current standards of care. By negatively modulating the α7 nAChR, BNC210 offers a targeted approach to mitigating anxiety without the sedative, cognitive-impairing, or addictive properties associated with many conventional anxiolytics.

Pharmacology

Mechanism of Action

BNC210 functions as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[1][2][3][4] Unlike competitive antagonists that bind directly to the acetylcholine binding site, BNC210 binds to a distinct allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening in response to the binding of the endogenous agonist, acetylcholine. This modulation of the α7 nAChR is believed to be the primary mechanism underlying BNC210's anxiolytic effects.[2] In vitro studies have shown that BNC210 inhibits α7 nAChR currents in human cell lines with IC50 values in the range of 1.2 to 3 µM.

The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions implicated in anxiety and fear responses, such as the amygdala and hippocampus. Activation of these receptors by acetylcholine generally leads to neuronal excitation. By attenuating this excitatory signaling, BNC210 is thought to dampen the hyperexcitability of neural circuits associated with anxiety states.

References

- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Drug BNC210 for Post-Traumatic Stress Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with many patients experiencing inadequate relief from current pharmacological options. BNC210 is a novel, first-in-class investigational drug being evaluated for the treatment of PTSD and other anxiety-related disorders. It acts as a selective negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), a mechanism distinct from currently approved therapies. This technical guide provides an in-depth overview of BNC210, consolidating available preclinical and clinical data. It details the drug's mechanism of action, summarizes quantitative outcomes from key clinical trials in structured tables, describes experimental protocols, and visualizes relevant biological pathways and trial designs. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to BNC210

BNC210 is an orally administered small molecule that has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of PTSD and other trauma- and stressor-related disorders[1]. Unlike selective serotonin reuptake inhibitors (SSRIs), the current standard of care, BNC210 offers a novel therapeutic approach by targeting the cholinergic system. Preclinical and clinical studies suggest that BNC210 has a rapid onset of action and a favorable safety and tolerability profile, notably lacking the sedative effects, cognitive impairment, and addiction potential associated with benzodiazepines, and avoiding side effects like sexual dysfunction common with SSRIs[1][2][3].

Mechanism of Action

BNC210 functions as a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR)[4].

-

Allosteric Modulation : BNC210 binds to a site on the α7 nAChR distinct from the acetylcholine binding site. This binding event modulates the receptor's response to its natural ligand, acetylcholine.

-

Negative Modulation : As a negative modulator, BNC210 reduces the ion flow through the α7 nAChR channel when it is activated by an agonist like acetylcholine. It does not directly block the receptor but rather dampens its activity.

-

Receptor Selectivity : In vitro studies have demonstrated BNC210's selectivity for the α7 nAChR over other nicotinic receptor subtypes and a wide range of other CNS targets.

The α7 nAChR is a ligand-gated ion channel highly permeable to calcium (Ca²⁺) and is widely expressed in the central nervous system, particularly in regions crucial for fear and anxiety processing, such as the amygdala and prefrontal cortex. By modulating the activity of these receptors, BNC210 is thought to rebalance the excitatory/inhibitory signaling within these key neural circuits, thereby mitigating the hyperarousal and fear responses characteristic of PTSD.

Proposed Signaling Pathway in Fear Circuitry

The α7 nAChRs are located on both glutamatergic (excitatory) and GABAergic (inhibitory) neurons within the amygdala, a key brain region in fear processing. Activation of these receptors can lead to an increase in both excitatory and inhibitory neurotransmission. It is hypothesized that in PTSD, there is a dysregulation of this balance. BNC210, by negatively modulating α7 nAChR activity, is proposed to dampen excessive excitatory signaling, particularly glutamatergic inputs, which contributes to the hyperactive state of the amygdala in response to threat-related stimuli. This leads to a net reduction in the excitability of the fear circuitry.

Preclinical Evidence

BNC210 has demonstrated anxiolytic-like effects in various rodent models of anxiety without producing sedation or motor impairment, which are common side effects of benzodiazepines.

In Vitro Electrophysiology

-

Objective : To characterize the inhibitory activity of BNC210 on human and rat α7 nAChRs.

-

Methodology : Manual patch-clamp electrophysiology was performed on GH4C1 cells (a rat pituitary cell line) stably expressing either rat or human α7 nAChRs. Currents were evoked by applying various agonists (acetylcholine, nicotine, choline, PNU-282987) at concentrations that produce 80% of the maximal response (EC80). Increasing concentrations of BNC210 were then co-applied to determine its inhibitory concentration (IC50).

-

Results : BNC210 inhibited agonist-evoked currents in a concentration-dependent manner. The fact that BNC210 did not displace alpha-bungarotoxin binding and its inhibitory effect was not dependent on the agonist concentration confirmed its action as a negative allosteric modulator.

| Receptor | Agonist | IC50 (µM) |

| Human α7 nAChR | Acetylcholine | 3.0 |

| Human α7 nAChR | Nicotine | 1.5 |

| Rat α7 nAChR | Acetylcholine | 1.3 |

| Rat α7 nAChR | Nicotine | 1.3 |

| Table 1: In Vitro Inhibitory Activity of BNC210. |

Animal Models of Anxiety

-

Objective : To assess the anxiolytic-like properties of BNC210 in vivo.

-

Methodology : The elevated plus-maze (EPM) is a standard behavioral test for anxiety in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time rodents spend in the open arms. In these studies, rats were administered BNC210 orally one hour prior to a 5-minute test session on the EPM. Some experiments involved pre-stressing the animals (e.g., via a swim stress test) to induce an anxiety-like state before drug administration.

-

Results : BNC210 significantly increased the time spent and the number of entries into the open arms of the EPM in both basal and pre-stressed conditions, indicative of an anxiolytic effect. This effect was comparable to that of diazepam but without the associated sedative effects.

Clinical Development for PTSD

BNC210 has been evaluated in several clinical trials for PTSD. The initial Phase 2 trial (NCT02933606) using a liquid suspension formulation did not meet its primary endpoint. However, a subsequent Phase 2b study, the ATTUNE trial (NCT04951076), utilized a novel solid tablet formulation with improved bioavailability and demonstrated statistically significant efficacy.

Phase 2b ATTUNE Trial (NCT04951076)

-

Objective : To evaluate the efficacy, safety, and tolerability of BNC210 as a monotherapy for the treatment of PTSD.

-

Methodology : This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study. 212 adult patients (aged 18-75) with a current PTSD diagnosis and a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30 were randomized on a 1:1 basis to receive either BNC210 (900 mg twice daily) or a matched placebo for 12 weeks. The primary endpoint was the change from baseline in the CAPS-5 total symptom severity score at Week 12. Secondary endpoints included changes in scores on the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Insomnia Severity Index (ISI).

Efficacy Results

The ATTUNE trial successfully met its primary endpoint, demonstrating a statistically significant reduction in PTSD symptom severity for BNC210 compared to placebo. The therapeutic effect was observed as early as Week 4 and was sustained throughout the 12-week treatment period.

| Endpoint | Timepoint | BNC210 vs. Placebo | p-value | Effect Size (Cohen's d) |

| Primary: Change in CAPS-5 Total Score | Week 12 | Statistically Significant Improvement | 0.048 | 0.40 |

| Change in CAPS-5 Total Score | Week 4 | Statistically Significant Improvement | 0.015 | 0.40 |

| Change in CAPS-5 Total Score | Week 8 | Statistically Significant Improvement | 0.014 | 0.44 |

| Secondary: Change in MADRS Score (Depression) | Week 12 | Statistically Significant Improvement | 0.040 | - |

| Secondary: Change in ISI Score (Sleep) | Week 12 | Statistically Significant Improvement | 0.041 | - |

| Table 2: Key Efficacy Outcomes from the Phase 2b ATTUNE Trial (NCT04951076). |

Notably, BNC210 also demonstrated significant improvements in the CAPS-5 intrusion symptoms cluster (Criterion B) at all measured timepoints (Weeks 4, 8, and 12).

Safety and Tolerability

BNC210 was generally well-tolerated in the ATTUNE trial.

| Safety Parameter | BNC210 (n=106) | Placebo (n=106) |

| Patients with ≥1 Treatment-Emergent AE | 66.7% | 53.8% |

| Discontinuation due to AEs | 19.8% | 12.3% |

| Most Common AEs (>5%) | Headache, Nausea, Fatigue, Hepatic Enzyme Increases | Headache, Nausea |

| Hepatic Enzyme Increase | 13.3% | 0.19% |

| Table 3: Summary of Safety Findings from the Phase 2b ATTUNE Trial. |

The majority of adverse events (AEs) were mild to moderate in severity. The observed increases in hepatic enzymes were not associated with liver injury (i.e., no corresponding rise in bilirubin) and, in most cases, resolved without discontinuing the drug. Importantly, there were no reports of serious AEs, deaths, or withdrawal symptoms upon treatment cessation.

Conclusion and Future Directions

The investigational drug BNC210 represents a promising novel therapeutic for PTSD. Its unique mechanism as a negative allosteric modulator of the α7 nAChR targets the cholinergic system, offering a new approach to managing the core symptoms of PTSD. The positive results from the Phase 2b ATTUNE trial, which demonstrated a rapid and sustained reduction in PTSD symptom severity with a favorable safety profile, support its continued development. Bionomics has indicated plans to meet with the FDA to discuss the registrational pathway for BNC210, with a late-stage trial anticipated to commence by the end of 2024. Further research will be crucial to fully elucidate its long-term efficacy and safety and to confirm its place in the therapeutic arsenal for PTSD.

References

- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurofit.com [neurofit.com]

- 3. researchgate.net [researchgate.net]

- 4. neurofit.com [neurofit.com]

Preclinical Profile of BNC210: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies conducted on BNC210, an investigational negative allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), in various animal models of anxiety and depression. The document details the compound's mechanism of action, summarizes key quantitative findings from behavioral pharmacology studies, outlines the experimental protocols used, and visualizes critical pathways and workflows.

Mechanism of Action

BNC210 functions as a selective negative allosteric modulator of the α7 nAChR.[1] Electrophysiology studies have shown that BNC210 does not induce α7 nAChR currents on its own but effectively inhibits agonist-evoked currents in cell lines expressing rat or human α7 nAChRs.[2] It inhibits these currents with IC50 values ranging from 1.2 to 3 μM.[3][4] The modulation is believed to occur at an allosteric site, as BNC210's effects are not influenced by acetylcholine concentrations, and it does not displace alpha-bungarotoxin binding.[3] Extensive screening against over 400 other targets has not revealed any significant off-target activity, confirming its selectivity for the α7 nAChR. This targeted action on cholinergic pathways, particularly in anxiety-related circuits like the amygdala, is hypothesized to produce anxiolytic effects without the side effects associated with benzodiazepines.

Summary of Preclinical Efficacy in Animal Models

BNC210 has demonstrated significant anxiolytic- and antidepressant-like effects across a variety of rodent behavioral models. A key advantage highlighted in these studies is the absence of sedation, motor impairment, or memory deficits, which are common side effects of current anxiolytics like benzodiazepines.

Anxiolytic Activity

The anxiolytic potential of BNC210 was established through several well-validated behavioral paradigms. The compound showed a broad therapeutic range, demonstrating efficacy at doses up to 500 times the minimum effective dose without producing adverse effects.

| Animal Model | Species | BNC210 Doses | Key Quantitative Findings | Comparison | Citation(s) |

| Elevated Plus Maze (EPM) | Rat | 0.1, 1, 10, 50 mg/kg | Dose-dependent increase in open arm entries and time spent in open arms. | - | |

| Elevated Plus Maze (EPM) | Rat | 0.1, 1, 5 mg/kg, p.o. | Significantly reversed the anxiogenic effect of the α7 agonist PNU-282987. | Vehicle | |

| Light/Dark Box | Mouse | Not Specified | Outperformed placebo; demonstrated anxiolytic-like activity. | Placebo | |

| Marble Burying Test | Mouse | Not Specified | Showed acute anxiolytic activity. | - | |

| Isolation-Induced Vocalizations | Guinea Pig Pups | Not Specified | Showed acute anxiolytic activity. | - |

Antidepressant Activity

BNC210 also exhibits antidepressant-like properties, particularly after chronic administration.

| Animal Model | Species | BNC210 Doses (p.o.) | Key Quantitative Findings | Comparison | Citation(s) |

| Forced Swim Test (FST) | Rat | 10, 20, 30, 100 mg/kg | Acute: 100 mg/kg significantly reduced immobility time. | Vehicle | |

| Forced Swim Test (FST) | Rat | 10, 30, 100 mg/kg/day (14 days) | Chronic: 30 mg/kg and 100 mg/kg significantly reduced immobility time, indicating a half-log increase in potency. | Vehicle |

Experimental Protocols and Workflows

The preclinical evaluation of BNC210 relied on standardized and validated behavioral tests. The general workflow involved acclimatizing the animals, administering the compound or vehicle, and then subjecting them to the behavioral paradigm for a specified duration.

Elevated Plus Maze (EPM)

This test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated above the floor (e.g., 66 cm high). It consists of two open arms (e.g., 45 x 10 cm) and two closed arms of the same size, enclosed by high walls (e.g., 30 cm). The arms are connected by a central platform (e.g., 10 x 10 cm).

-

Procedure:

-

Animals are habituated to the testing room for at least 45-60 minutes before the test.

-

BNC210 or vehicle is administered orally (p.o.) one hour prior to testing.

-

Each rat is placed on the central platform, facing an open or closed arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

Movement is recorded by an automated tracking system (e.g., ANY-maze).

-

-

Parameters Measured: The primary indices of anxiety are the number of entries into the open arms and the total time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Marble Burying Test (MBT)

This test models repetitive and compulsive-like behaviors, which are relevant to anxiety disorders.

-

Apparatus: A standard cage (e.g., 38 x 32 x 28 cm) containing a 5 cm layer of sawdust or bedding. Twenty to twenty-five glass marbles are spaced evenly on the surface of the bedding.

-

Procedure:

-

Animals are habituated to the room for at least 30-60 minutes.

-

Following drug administration and a waiting period, a mouse is placed in the cage.

-

The mouse is left undisturbed for 30 minutes.

-

After the session, the mouse is removed, and the number of buried marbles is counted.

-

-

Parameters Measured: A marble is considered "buried" if at least two-thirds of its surface is covered by bedding. A reduction in the number of marbles buried suggests an anxiolytic or anti-compulsive effect.

Forced Swim Test (FST)

The FST is the most widely used paradigm to evaluate the potential antidepressant effect of compounds.

-

Apparatus: A glass cylinder (e.g., 35 cm high, 24 cm diameter) filled with water (25 cm deep) maintained at 25±1°C.

-

Procedure:

-

One hour after administration of BNC210 or vehicle, rats are placed in the cylinder.

-

The test is performed for 5 minutes.

-

Behavior is recorded, and the total time spent immobile is scored. Immobility is defined as the lack of motion required to keep the head above water.

-

-

Parameters Measured: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Drug Discovery and Selectivity Workflow

The identification of BNC210 resulted from a systematic screening process designed to find a non-sedating anxiolytic compound. This logical progression from phenotypic screening to target validation underscores the compound's specific pharmacological profile.

Conclusion

Preclinical studies in animal models robustly demonstrate that BNC210 possesses anxiolytic- and antidepressant-like properties. Its novel mechanism as a negative allosteric modulator of the α7 nAChR provides these effects over a wide therapeutic range without causing sedation, motor impairment, or physical dependence. These findings established a strong foundation for its advancement into clinical trials for anxiety-related disorders.

References

- 1. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

BNC210's Effect on Glutamatergic Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNC210 is an investigational novel anxiolytic agent characterized as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Its mechanism of action diverges from traditional anxiolytics, offering a potential for a non-sedating therapeutic profile. This technical guide provides a comprehensive overview of the core mechanism of BNC210 and its downstream effects on glutamatergic signaling. The content herein synthesizes preclinical and clinical data to elucidate the intricate relationship between α7 nAChR modulation and the regulation of glutamate, a primary excitatory neurotransmitter. This document details the hypothesized signaling pathways, summarizes key quantitative data, and outlines the experimental protocols utilized to investigate these effects.

Introduction: The Role of α7 nAChR in Neuronal Signaling

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, including key brain regions implicated in anxiety and cognition such as the hippocampus, amygdala, and prefrontal cortex. These receptors are localized on both GABAergic and glutamatergic neurons, where they play a crucial role in modulating neuronal excitability and neurotransmitter release.[1][2] Activation of presynaptic α7 nAChRs by acetylcholine leads to an influx of calcium ions, which in turn facilitates the release of neurotransmitters, including glutamate. This positions the α7 nAChR as a significant regulator of the brain's excitatory/inhibitory balance.

Core Mechanism of Action of BNC210

BNC210 functions as a negative allosteric modulator of the α7 nAChR.[3][4][5] Unlike competitive antagonists that bind to the same site as the endogenous ligand (acetylcholine), BNC210 binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the probability of the channel opening in response to acetylcholine binding. Consequently, BNC210 does not block the receptor outright but rather dampens its response to stimulation. This modulatory action is dependent on the presence of the endogenous agonist, allowing for a more nuanced regulation of cholinergic signaling that may contribute to its favorable side-effect profile.

BNC210 and Its Indirect Modulation of Glutamatergic Signaling

The anxiolytic effects of BNC210 are hypothesized to be mediated, in large part, by its indirect influence on glutamatergic neurotransmission. By negatively modulating presynaptic α7 nAChRs located on glutamatergic neurons, BNC210 is expected to reduce the acetylcholine-mediated facilitation of glutamate release. This leads to a decrease in excitatory signaling in brain circuits associated with anxiety.

Hypothesized Signaling Pathway

The proposed cascade of events is as follows:

-

Acetylcholine is released into the synapse.

-

Acetylcholine binds to presynaptic α7 nAChRs on a glutamatergic neuron.

-

This binding would typically cause the α7 nAChR channel to open, leading to calcium influx and subsequent glutamate release.

-

BNC210, bound to its allosteric site on the α7 nAChR, reduces the efficacy of acetylcholine binding.

-

The influx of calcium is attenuated, resulting in a diminished release of glutamate into the synaptic cleft.

-

Reduced glutamate levels lead to decreased activation of postsynaptic AMPA and NMDA receptors, thereby dampening excitatory neurotransmission.

Figure 1. Hypothesized signaling pathway of BNC210's effect on glutamatergic transmission.

Quantitative Data

While direct quantitative data on BNC210's effect on glutamate release is limited in publicly available literature, the following tables summarize key in vitro and in vivo findings related to its primary mechanism and observed anxiolytic effects.

Table 1: In Vitro Characterization of BNC210

| Parameter | Species | Cell Line | Agonist | IC50 | Reference |

| α7 nAChR Inhibition | Rat | Stably Transfected | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2-3 µM | |

| α7 nAChR Inhibition | Human | Stably Transfected | Acetylcholine, Nicotine, Choline, PNU-282987 | 1.2-3 µM |

Table 2: Preclinical Behavioral Models

| Model | Species | BNC210 Dose Range | Observed Effect | Comparison | Reference |

| Elevated Plus Maze | Rat | Not Specified | Reversal of anxiogenic effect of PNU-282987 | Similar efficacy to Methyllycaconitine | |

| Cholecystokinin (CCK-4/8) Induced Anxiety | Rat | Not Specified | Reversal of anxiety | - | |

| Light-Dark Box | Mouse | Not Specified | Anxiolytic-like activity | Outperformed placebo |

Table 3: Clinical Study on Amygdala Reactivity

| Study Population | BNC210 Dose | Outcome Measure | Result | Comparison | Reference |

| Generalized Anxiety Disorder (GAD) Patients | 300 mg | Amygdala reactivity to fearful faces (fMRI) | Significant reduction | Similar to lorazepam | |

| Generalized Anxiety Disorder (GAD) Patients | 2000 mg | Amygdala reactivity to fearful faces (fMRI) | No significant difference from placebo | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the impact of BNC210 on glutamatergic signaling.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure excitatory postsynaptic currents (EPSCs) in individual neurons, providing a direct assessment of synaptic strength.

-

Objective: To determine the effect of BNC210 on AMPA and NMDA receptor-mediated currents.

-

Preparation: Acute brain slices (e.g., from the hippocampus or amygdala) are prepared from rodents.

-

Recording:

-

A glass micropipette filled with an internal solution is sealed onto the membrane of a target neuron.

-

The membrane patch is ruptured to allow for whole-cell recording.

-

The neuron is voltage-clamped at a holding potential of -70 mV to isolate AMPA receptor-mediated currents and at +40 mV to measure NMDA receptor-mediated currents.

-

EPSCs are evoked by electrical stimulation of afferent fibers.

-

A baseline of stable EPSCs is recorded.

-

BNC210 is bath-applied at various concentrations.

-

Changes in the amplitude and frequency of EPSCs are measured and compared to the baseline.

-

-

Data Analysis: The percentage change in EPSC amplitude and frequency following BNC210 application is calculated.

Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Objective: To quantify the effect of BNC210 administration on glutamate concentrations in specific brain regions.

-

Procedure:

-

A microdialysis probe is stereotactically implanted into the target brain region (e.g., prefrontal cortex or amygdala) of an anesthetized rodent.

-

The animal is allowed to recover from surgery.

-

On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals to establish a baseline of extracellular glutamate levels.

-

BNC210 is administered systemically (e.g., via oral gavage or intraperitoneal injection).

-

Dialysate collection continues to monitor changes in glutamate concentration post-administration.

-

-

Analysis: The concentration of glutamate in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. Cholinergic Modulation of Disorder-Relevant Neural Circuits in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pathway to Proof-of-Concept for BNC210, a Negative Allosteric Modulator of the Alpha-7 Nicotinic Acetylcholine Receptor (nAChR), for Treatment of Psychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

BNC210: A Deep Dive into its Core Mechanism and Inferred Impact on Hippocampal Function

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

BNC210 is a novel, non-sedating anxiolytic compound currently under investigation for the treatment of various anxiety and trauma-related disorders, including Post-Traumatic Stress Disorder (PTSD) and Social Anxiety Disorder (SAD).[1][2][3] Its primary mechanism of action is as a negative allosteric modulator (NAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[4][5] While clinical and preclinical studies have primarily focused on its anxiolytic properties and effects on the amygdala and associated fear circuitry, the profound expression and functional significance of α7 nAChRs in the hippocampus suggest a likely, yet largely unexplored, impact on core hippocampal functions. This technical guide synthesizes the available preclinical and clinical data on BNC210, delves into the established role of its molecular target within the hippocampus, and extrapolates the inferred consequences for hippocampal synaptic plasticity and neurogenesis.

BNC210: Compound Profile and Therapeutic Rationale

BNC210 is a first-in-class, orally bioavailable small molecule that has demonstrated a favorable safety and tolerability profile in clinical trials, notably lacking the sedative and cognitive impairment effects associated with benzodiazepines. The rationale for its development is to provide a fast-acting, non-addictive treatment for anxiety disorders.

Core Mechanism of Action: Negative Allosteric Modulation of the α7 nAChR

BNC210 functions as a selective negative allosteric modulator of the α7 nAChR. It binds to a site on the receptor distinct from the acetylcholine binding site. This binding event does not prevent acetylcholine from binding but rather reduces the probability of the ion channel opening in response to agonist binding, thereby dampening the receptor's activity. Electrophysiological studies have shown that BNC210 inhibits agonist-evoked currents in cell lines expressing human and rat α7 nAChRs, with IC50 values in the low micromolar range. Importantly, its effects are not influenced by the concentration of acetylcholine, confirming its allosteric mode of action. Screening against a wide panel of other receptors and ion channels has confirmed its high selectivity for the α7 nAChR.

The α7 nAChR in the Hippocampus: A Key Player in Synaptic Plasticity

The hippocampus expresses high levels of α7 nAChRs, where they are critically involved in modulating neuronal excitability, synaptic transmission, and plasticity—cellular mechanisms that underlie learning and memory. These receptors are located on both presynaptic terminals of glutamatergic neurons and on GABAergic interneurons.

Activation of presynaptic α7 nAChRs can enhance the release of glutamate, a key event in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. Conversely, α7 nAChRs on GABAergic interneurons, when activated, can increase inhibitory tone, which can, in turn, modulate the threshold for LTP induction. Studies have shown that α7 nAChR agonists can enhance LTP, while antagonists can impair it.

Given that BNC210 is a negative allosteric modulator, it is hypothesized to reduce the excitatory drive mediated by α7 nAChRs, potentially leading to a dampening of LTP or a facilitation of long-term depression (LTD).

Preclinical Evidence: Anxiolytic Effects of BNC210

Preclinical studies in rodents have consistently demonstrated the anxiolytic-like effects of BNC210 across various behavioral paradigms.

Quantitative Data from Preclinical Anxiety Models

| Behavioral Test | Species | BNC210 Dose Range | Observed Effect | Comparator | Reference |

| Elevated Plus Maze | Rat | 0.1 - 10 mg/kg | Increased time spent in open arms | Diazepam | |

| Light-Dark Box | Mouse | 0.01 - 3 mg/kg | Increased time spent in the light compartment | Diazepam | |

| Marble Burying | Mouse | 10 mg/kg | Reduced number of marbles buried | - | |

| Contextual Fear Conditioning | Rat | Not specified | Facilitated fear extinction | Diazepam |

Experimental Protocol: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two opposing arms are open, while the other two are enclosed by high walls.

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the test.

-

Drug Administration: BNC210 or vehicle is administered orally (p.o.) 60 minutes before testing. A positive control, such as diazepam, may be administered intraperitoneally (i.p.) 30 minutes prior.

-

Test Initiation: Each animal is placed in the center of the maze, facing one of the open arms.

-

Data Acquisition: The animal's behavior is recorded for a 5-minute period using an overhead video camera and tracking software.

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Clinical Evidence: Modulation of Anxiety-Related Neural Circuits

A key clinical study utilized functional magnetic resonance imaging (fMRI) to investigate the effects of BNC210 in patients with Generalized Anxiety Disorder (GAD).

Summary of fMRI Findings in GAD Patients

| Task | Brain Region | BNC210 Effect (Low Dose) | Comparator (Lorazepam) | Reference |

| Emotional Faces Task | Amygdala | Significantly reduced reactivity to fearful faces | Similar reduction in reactivity | |

| Resting State | Amygdala-Anterior Cingulate Cortex | Reduced functional connectivity | Not reported |

These findings suggest that BNC210 can modulate the activity of key neural circuits involved in the processing of fear and anxiety. The hippocampus is extensively connected with the amygdala and prefrontal cortex, forming a network that regulates emotional behavior. Therefore, the observed effects of BNC210 on the amygdala and its connectivity likely have downstream consequences for hippocampal function.

Experimental Protocol: fMRI Study in GAD

Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study.

Participants: Patients with a diagnosis of GAD.

Interventions: Single oral doses of BNC210 (low and high dose), lorazepam (active control), and placebo.

Procedure:

-

Participant Screening: Diagnosis of GAD confirmed, and exclusion criteria applied.

-

Study Visits: Four separate visits, with a washout period between each.

-

Drug Administration: A single dose of the assigned intervention is administered at each visit.

-

fMRI Scanning: Participants undergo fMRI scanning while performing tasks designed to probe anxiety-related neural circuits, such as the Emotional Faces Task.

-

Data Analysis: Brain activity in regions of interest (e.g., amygdala) is compared across the different drug conditions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Bionomics Initiates AFFIRM-1, a Phase 3 Clinical Trial with BNC210 for Social Anxiety Disorder - BioSpace [biospace.com]

- 3. BNC210, an α7 Nicotinic Receptor Modulator, in Post-Traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BNC210, a negative allosteric modulator of the alpha 7 nicotinic acetylcholine receptor, demonstrates anxiolytic- and antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

The Pharmacokinetics of BNC210: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC210, also known as soclenicant, is an investigational novel anxiolytic compound currently under development for the treatment of various anxiety and trauma-related disorders, including Social Anxiety Disorder (SAD) and Post-Traumatic Stress Disorder (PTSD).[1][2] It acts as a negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[2][3][4] This unique mechanism of action offers the potential for a non-sedating, non-addictive treatment for anxiety, distinguishing it from current standards of care like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). This guide provides a comprehensive overview of the current understanding of the pharmacokinetics of BNC210, drawing from preclinical and clinical trial data.

Mechanism of Action

BNC210 exerts its anxiolytic effects by modulating the α7 nAChR. It does not directly compete with the endogenous ligand, acetylcholine, but rather binds to an allosteric site on the receptor. This binding event changes the conformation of the receptor, reducing the flow of cations through the ion channel. The IC50 values for inhibition of α7 nAChR currents are in the range of 1.2 to 3 µM.

Pharmacokinetic Profile

The pharmacokinetic profile of BNC210 has been evaluated in both preclinical animal models and human clinical trials. Key parameters are summarized below.

Preclinical Pharmacokinetics (Rat)

| Parameter | Value | Reference |

| Oral Bioavailability | 69.4% | |

| Cmax (5 mg/kg oral dose) | 439 ng/mL | |

| AUC (5 mg/kg oral dose) | 3417 hr*ng/mL | |

| Half-life (t1/2) | ~6.2 hours | |

| Plasma Protein Binding | 70-88% |

Human Pharmacokinetics

The pharmacokinetics of BNC210 in humans have been assessed in multiple Phase 1 and Phase 2 clinical trials. A key development has been the transition from a liquid suspension to a solid tablet formulation, which has significantly improved the drug's absorption profile.

Liquid Suspension Formulation:

The initial liquid suspension formulation exhibited slower absorption, and its bioavailability was influenced by food intake.

| Parameter | Value | Study Population/Conditions | Reference |

| Tmax | 2.5 - 4 hours | Healthy Volunteers (repeat dosing) | |

| Half-life (t1/2) | ~5.5 hours | Healthy Volunteers (repeat dosing) | |

| Cmax Accumulation | 1.8 - 2.9 fold increase | Healthy Volunteers (repeat dosing) | |

| Absorption Plateau | Observed at doses between 600mg and 1200mg | Healthy Volunteers |

Solid Tablet Formulation:

The newer solid tablet formulation has demonstrated improved and more rapid absorption, overcoming the limitations of the liquid suspension. This formulation is not dependent on food for maximal absorption.

| Parameter | Value | Study Population/Conditions | Reference |

| Tmax | ~1 hour | Healthy Volunteers | |

| Steady-State 12-hourly Exposure (AUC) | 33-57 mg.h/L | Healthy Volunteers (900 mg twice daily for 7 days) |

Metabolism and Excretion

BNC210 does not significantly interfere with the cytochrome P450 (CYP450) enzyme system, indicating a low potential for drug-drug interactions with medications metabolized through this pathway, such as serotonergic drugs.

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for interpreting the pharmacokinetic data.

Phase 1 Multiple Ascending Dose Trial

A placebo-controlled Phase 1 trial evaluated the safety, tolerability, and pharmacokinetics of BNC210 in healthy volunteers.

In this trial, 54 healthy volunteers were enrolled, with 42 receiving BNC210 at total daily doses ranging from 300mg to 2,000mg for eight consecutive days, and 12 receiving a placebo. The study included detailed safety evaluations and assessments of cognitive parameters. A nicotine shift assay using electroencephalography (EEG) was performed to demonstrate target engagement.

Phase 2b ATTUNE Trial (PTSD)

The ATTUNE study was a randomized, double-blind, placebo-controlled Phase 2b trial to assess the efficacy and safety of the BNC210 tablet formulation in adults with PTSD.

Approximately 200 participants were randomized to receive either 900 mg of BNC210 twice daily or a placebo for 12 weeks. The primary endpoint was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score from baseline to week 12.

Phase 3 AFFIRM-1 Trial (SAD)

The AFFIRM-1 study is a Phase 3, multi-center, double-blind, placebo-controlled trial evaluating the acute, on-demand treatment of SAD with BNC210.

The trial plans to enroll 330 adult patients who will be randomized to receive a single 225 mg dose of BNC210 or a placebo approximately one hour before a public speaking challenge. The primary endpoint is the self-reported anxiety level measured by the Subjective Units of Distress Scale (SUDS).

Conclusion

BNC210 presents a promising pharmacokinetic profile for an anxiolytic agent. The development of a solid oral tablet formulation has significantly improved its absorption characteristics, making it suitable for both acute and chronic administration. Its lack of interaction with the CYP450 system suggests a favorable drug-drug interaction profile. Ongoing and future clinical trials will further elucidate the clinical utility and pharmacokinetic-pharmacodynamic relationship of BNC210 in its target patient populations. The data gathered to date supports the continued development of BNC210 as a novel, non-sedating anxiolytic.

References

BNC210's potential for treating social anxiety disorder

BNC210 for Social Anxiety Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BNC210, an investigational novel anxiolytic, focusing on its potential for the acute treatment of Social Anxiety Disorder (SAD).

Executive Summary

BNC210 is a first-in-class, non-sedating anxiolytic compound currently under late-stage clinical development for the acute treatment of Social Anxiety Disorder. It acts as a negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR), a novel target for anxiolysis.[1][2][3] Unlike benzodiazepines, BNC210 has shown a favorable safety and tolerability profile in clinical trials, with no evidence of sedation, cognitive impairment, or addiction potential.[4][5] Its rapid absorption as a new solid-dose tablet formulation makes it a promising candidate for on-demand use in anxiety-provoking social situations.

Mechanism of Action

BNC210 exerts its anxiolytic effects through negative allosteric modulation of the α7-nAChR. This receptor, a ligand-gated ion channel highly permeable to calcium, is implicated in fear-related behaviors and is densely expressed in anxiety-related brain regions like the amygdala.

-

Allosteric Modulation : BNC210 binds to a site on the α7-nAChR distinct from the acetylcholine (orthosteric) binding site.

-

Inhibition of Cation Flow : This binding modulates the receptor's conformation, reducing the flow of cations (like Ca²⁺ and Na⁺) through the channel even when acetylcholine is bound.

-

No Competitive Binding : Its inhibitory effects are not influenced by the concentration of acetylcholine, and it does not displace the competitive antagonist alpha-bungarotoxin, confirming its allosteric mechanism.

This modulation is believed to normalize hyperactivity in neural circuits, such as the amygdala-anterior cingulate cortex network, which is often elevated in anxiety disorders.

Pharmacodynamics & Preclinical Data

In vitro and in vivo preclinical studies have established the anxiolytic profile of BNC210.

In Vitro Pharmacology

In studies using human cell lines stably transfected with α7-nAChRs, BNC210 was shown to inhibit receptor currents induced by various agonists.

Table 1: In Vitro Activity of BNC210

| Parameter | Value | Description | Source |

|---|

| IC₅₀ | 1.2 - 3.0 µM | Concentration for 50% inhibition of human α7-nAChR currents. | |

Preclinical Animal Models

BNC210 has demonstrated efficacy comparable to benzodiazepines in multiple rodent models of anxiety but without the associated side effects like sedation, motor impairment, or memory deficits.

Table 2: Key Preclinical Findings

| Animal Model | Effect of BNC210 | Comparison | Source |

|---|---|---|---|

| Rat Elevated Plus Maze | Anxiolytic effect observed. | Reversed the anxiogenic effect of the α7 agonist PNU-282987. | |

| Mouse Light-Dark Box | Outperformed placebo in demonstrating anxiolytic activity. | - |

| CCK-4 Induced Panic Model (Rats) | Reversed anxiety-like behaviors produced by CCK-4 peptides. | - | |

Preclinical Experimental Protocol: Rat Elevated Plus Maze (EPM)

The EPM is a standard behavioral test for assessing anxiety in rodents.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Subjects: Male rats are typically used.

-

Procedure:

-

Animals are pre-treated with BNC210, a vehicle (placebo), or a comparator drug (e.g., Diazepam).

-

To test the specific mechanism, some animals may be co-administered an α7-nAChR agonist (like PNU-282987) to induce anxiety.

-

Each rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

-

-

Primary Measures:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

-

Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. BNC210's ability to reverse the anxiogenic effects of an α7 agonist provides strong evidence for its target engagement.

Clinical Development for Social Anxiety Disorder

BNC210 has undergone extensive clinical evaluation, including a pivotal Phase 2 study (PREVAIL) and an ongoing Phase 3 trial (AFFIRM-1), specifically for the acute treatment of SAD.

Pharmacokinetics and Formulation

Early clinical trials used a liquid suspension formulation which had slow and variable absorption. A new solid dose tablet formulation was developed with significantly improved bioavailability, reaching maximum plasma concentrations in approximately one hour, making it suitable for acute, on-demand use.

Table 3: Pharmacokinetic & Safety Profile of BNC210

| Parameter | Finding | Source |

|---|---|---|

| Bioavailability (Oral) | 69.4% (liquid suspension) | |

| Tₘₐₓ (Tablet) | ~1 hour | |

| Half-life (t₁/₂) | ~6.2 hours | |

| Plasma Protein Binding | 70-88% (low) | |

| Key Safety Findings | Non-sedating, no impairment of psychomotor, attention, or memory functions. |

| Common Adverse Events | Mild side effects such as headache reported in a small number of participants. | |

Phase 2 PREVAIL Study (NCT05193409)

The PREVAIL study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy of BNC210 in reducing anxiety during a public speaking challenge in patients with SAD.

4.2.1 Experimental Protocol: PREVAIL Study Design

-

Participant Selection: Adult participants (n=151) diagnosed with SAD.

-

Randomization: Participants were randomized into three parallel arms:

-

BNC210 (225 mg)

-

BNC210 (675 mg)

-

Placebo

-

-

Procedure:

-

A single dose of the assigned intervention was administered.

-

Approximately 1 hour post-dose, participants entered a simulated public speaking challenge.

-

The challenge consisted of a 2-minute anticipation phase followed by a 5-minute performance phase (giving a speech in front of an audience).

-

-

Primary Endpoint: The primary outcome was the change from baseline in the Subjective Units of Distress Scale (SUDS) during the 5-minute performance phase. SUDS is a self-reported 0-100 scale, with higher scores indicating greater distress.

4.2.2 PREVAIL Study Results

While the study did not meet its primary endpoint with statistical significance in the initial analysis, it showed a consistent trend toward improvement across endpoints for the BNC210-treated groups compared to placebo. A post-hoc analysis of the combined BNC210 doses across both anticipation and performance phases revealed a nominally statistically significant reduction in SUDS scores.

Table 4: PREVAIL Study Efficacy Results

| Endpoint | Result (vs. Placebo) | Significance | Source |

|---|---|---|---|

| Primary: Δ SUDS (Performance Phase) | -6.6 (225 mg); -4.8 (675 mg) | Not statistically significant. | |

| Post-Hoc: Δ SUDS (Combined Doses & Phases) | Statistically significant reduction. | p = 0.044 (nominal) |

| Effect Size (Post-Hoc) | 0.36 | - | |

The favorable safety profile was reaffirmed, and the 225 mg dose was selected for further development in Phase 3.

Phase 3 AFFIRM-1 Study

Based on the PREVAIL results and discussions with the FDA, Bionomics initiated the Phase 3 AFFIRM-1 trial.

4.3.1 Experimental Protocol: AFFIRM-1 Study Design

-

Participant Selection: Approximately 330 adult patients with SAD and a Liebowitz Social Anxiety Scale (LSAS) score of ≥60.

-

Randomization: 1:1 randomization to two parallel arms:

-

BNC210 (225 mg)

-

Placebo

-

-

Procedure: The protocol mirrors the PREVAIL study, with a single dose administered ~1 hour before a public speaking challenge.

-

Primary Endpoint: Comparison of BNC210 to placebo on the SUDS score during the public speaking task.

Conclusion and Future Directions

BNC210 represents a promising advancement in the treatment of Social Anxiety Disorder. Its novel mechanism of action, targeting the α7-nAChR, offers a potential alternative to existing therapies, which are often limited by side effects like sedation or delayed onset of action. The clinical data to date, particularly from the PREVAIL study, suggest a favorable safety profile and a consistent, though modest, anxiolytic signal. The ongoing Phase 3 AFFIRM-1 trial is a critical next step to definitively establish its efficacy as an acute, as-needed treatment for individuals facing anxiety-provoking social situations. Successful outcomes from this trial could pave the way for a new, non-sedating therapeutic option for the millions suffering from SAD.

References

- 1. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]

- 2. neurofit.com [neurofit.com]

- 3. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech [biotechdispatch.com.au]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

Methodological & Application

BNC210 Application Notes and Protocols for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration, and experimental protocols for the novel anxiolytic compound BNC210 in in vivo rodent studies. BNC210, also known as soclenicant, is a selective negative allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) and has shown promise in preclinical models of anxiety and depression without the side effects commonly associated with current treatments.[1][2][3]

Mechanism of Action